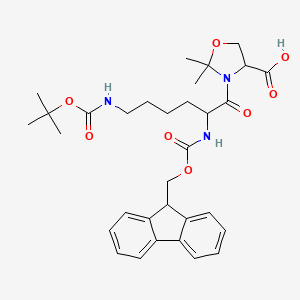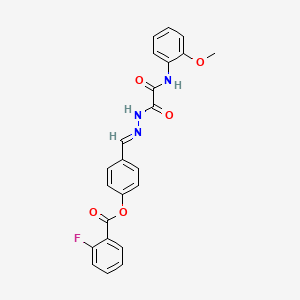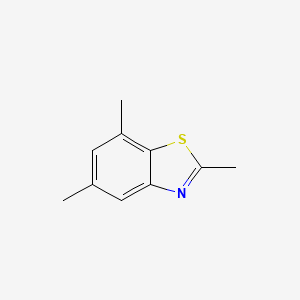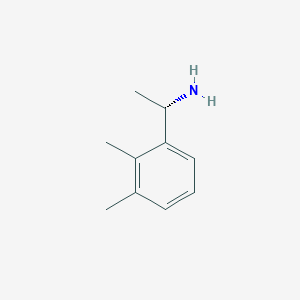
(2-Pyrazol-1-yl-ethylsulfanyl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2-pirazolil-1-iletilsulfanil)acético es un compuesto orgánico caracterizado por la presencia de un anillo de pirazol unido a un grupo etilsulfanil, que a su vez está conectado a una porción de ácido acético.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido (2-pirazolil-1-iletilsulfanil)acético típicamente implica la reacción de derivados de pirazol con precursores de ácido etilsulfanilacético. Un método común incluye la reacción de sustitución nucleofílica donde un derivado de pirazol reacciona con un cloruro de ácido etilsulfanilacético en condiciones básicas. La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano o tetrahidrofurano a temperatura ambiente o a temperaturas ligeramente elevadas.
Métodos de Producción Industrial
La producción industrial del ácido (2-pirazolil-1-iletilsulfanil)acético puede implicar rutas sintéticas similares pero a una escala mayor. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para asegurar una producción constante. El uso de catalizadores y técnicas avanzadas de purificación como la recristalización o la cromatografía también se puede emplear para mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido (2-pirazolil-1-iletilsulfanil)acético puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo sulfanil se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Electrófilos como halógenos, agentes nitrantes y agentes sulfatantes.
Productos Principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Derivados de pirazol halogenados, nitrados o sulfatados.
Aplicaciones Científicas De Investigación
El ácido (2-pirazolil-1-iletilsulfanil)acético tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de compuestos heterocíclicos.
Biología: Se investiga por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a su capacidad para interactuar con varios objetivos biológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del ácido (2-pirazolil-1-iletilsulfanil)acético implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de pirazol puede formar enlaces de hidrógeno e interacciones π-π con proteínas diana, mientras que los grupos etilsulfanil y ácido acético pueden mejorar la solubilidad y la biodisponibilidad del compuesto. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido (2-pirazolil-1-iletil)acético: Carece del grupo sulfanil, lo que puede afectar su reactividad y actividad biológica.
Ácido (2-pirazolil-1-iletilsulfanil)propiónico: Estructura similar pero con una porción de ácido propiónico en lugar de ácido acético, lo que puede influir en sus propiedades químicas y aplicaciones.
Ácido (2-pirazolil-1-iletilsulfanil)butírico: Contiene un grupo ácido butírico, lo que podría alterar su solubilidad e interacción con los objetivos biológicos.
Unicidad
El ácido (2-pirazolil-1-iletilsulfanil)acético es único debido a la presencia tanto del anillo de pirazol como del grupo etilsulfanil, lo que confiere una reactividad química y una actividad biológica distintas. La combinación de estos grupos funcionales permite aplicaciones versátiles en varios campos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C7H10N2O2S |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
2-(2-pyrazol-1-ylethylsulfanyl)acetic acid |
InChI |
InChI=1S/C7H10N2O2S/c10-7(11)6-12-5-4-9-3-1-2-8-9/h1-3H,4-6H2,(H,10,11) |
Clave InChI |
BNLUXNOOKDRUMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)CCSCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-4-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12050072.png)
![5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12050080.png)



![4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile](/img/structure/B12050095.png)
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B12050106.png)
![6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050111.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B12050115.png)
![1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea](/img/structure/B12050126.png)



